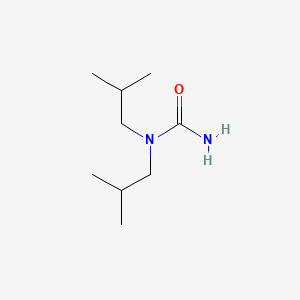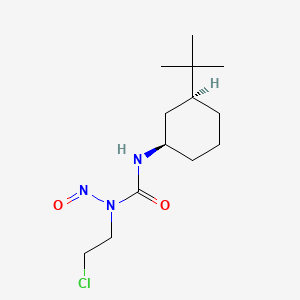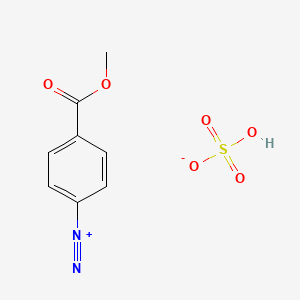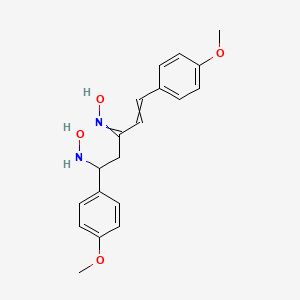![molecular formula C26H38N2 B14438835 1-Butyl-4-(4'-hexyl[1,1'-biphenyl]-4-yl)piperazine CAS No. 79072-08-5](/img/structure/B14438835.png)
1-Butyl-4-(4'-hexyl[1,1'-biphenyl]-4-yl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butyl-4-(4’-hexyl[1,1’-biphenyl]-4-yl)piperazine is an organic compound that belongs to the class of piperazine derivatives Piperazine compounds are known for their wide range of biological and pharmacological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyl-4-(4’-hexyl[1,1’-biphenyl]-4-yl)piperazine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . These reactions typically require specific catalysts and conditions to achieve high yields and purity.
Industrial Production Methods
Industrial production of piperazine derivatives often involves the ammoniation of 1,2-dichloroethane or ethanolamine . This process can be scaled up to produce large quantities of the compound, making it suitable for commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions
1-Butyl-4-(4’-hexyl[1,1’-biphenyl]-4-yl)piperazine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: NBS in the presence of light or heat.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
1-Butyl-4-(4’-hexyl[1,1’-biphenyl]-4-yl)piperazine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Butyl-4-(4’-hexyl[1,1’-biphenyl]-4-yl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Boc-4-(4-aminophenyl)piperazine: An important intermediate in the synthesis of pharmaceuticals and agrochemicals.
1-(N-Isobutyl)benzimidoyl-4-(N-hexyl)piperazine dimaleate: Another piperazine derivative with potential biological activities.
Uniqueness
1-Butyl-4-(4’-hexyl[1,1’-biphenyl]-4-yl)piperazine stands out due to its unique substitution pattern, which may confer distinct biological and chemical properties compared to other piperazine derivatives. Its biphenyl moiety, in particular, can influence its interaction with biological targets and its overall stability.
Propriétés
Numéro CAS |
79072-08-5 |
|---|---|
Formule moléculaire |
C26H38N2 |
Poids moléculaire |
378.6 g/mol |
Nom IUPAC |
1-butyl-4-[4-(4-hexylphenyl)phenyl]piperazine |
InChI |
InChI=1S/C26H38N2/c1-3-5-7-8-9-23-10-12-24(13-11-23)25-14-16-26(17-15-25)28-21-19-27(20-22-28)18-6-4-2/h10-17H,3-9,18-22H2,1-2H3 |
Clé InChI |
JLSOOOYHRRJLEU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)N3CCN(CC3)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


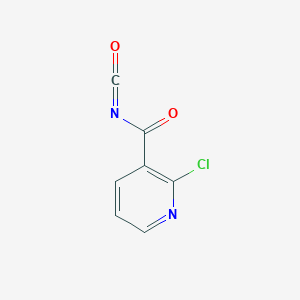
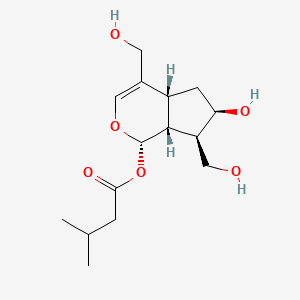
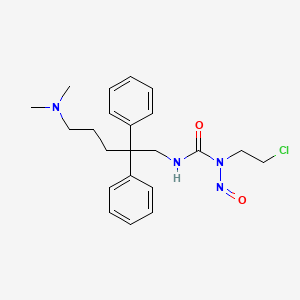
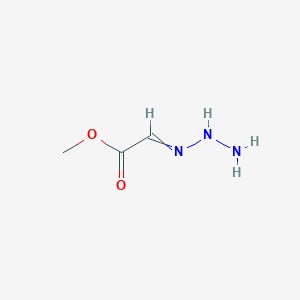
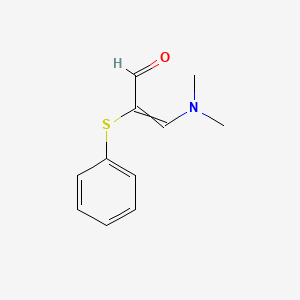
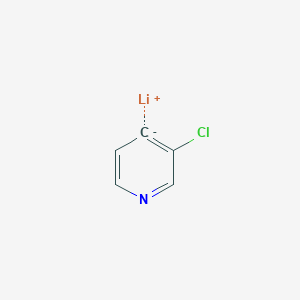
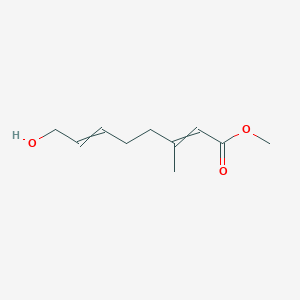

![2-chloro-N-[N,N'-di(propan-2-yl)carbamimidoyl]benzamide](/img/structure/B14438813.png)
